molecular formula C11H10F3NO2 B14204587 Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- CAS No. 825628-62-4

Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-

Cat. No.: B14204587
CAS No.: 825628-62-4
M. Wt: 245.20 g/mol
InChI Key: AMDCPFRQTPLYGU-SECBINFHSA-N
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Description

Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- typically involves the reaction of benzoic acid derivatives with amines under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzamides.

Mechanism of Action

The mechanism of action of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- distinguishes it from other benzamides. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it particularly valuable in pharmaceutical and industrial applications .

Properties

CAS No.

825628-62-4

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

N-[(2R)-1,1,1-trifluoro-4-oxobutan-2-yl]benzamide

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,17)/t9-/m1/s1

InChI Key

AMDCPFRQTPLYGU-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CC=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC=O)C(F)(F)F

Origin of Product

United States

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